N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine is a synthetic organic compound that features a benzofuran moiety linked to a methoxypyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Attachment of the Pyrimidine Ring: The methoxypyrimidine can be synthesized separately and then coupled with the benzofuran derivative.
Final Coupling: The final step involves the coupling of the benzofuran and methoxypyrimidine moieties under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the benzofuran ring to a dihydrobenzofuran derivative.
Substitution: The methoxypyrimidine ring can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H2).
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or antiviral agent due to the biological activities associated with benzofuran and pyrimidine derivatives.
Biological Studies: It can be used as a probe to study the interactions of benzofuran and pyrimidine moieties with biological targets such as enzymes or receptors.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine would depend on its specific biological target. Generally, compounds with benzofuran and pyrimidine structures can interact with various molecular targets such as DNA, enzymes, or receptors. The benzofuran moiety may intercalate with DNA or inhibit enzyme activity, while the pyrimidine ring can mimic nucleotides and interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine, which are used as anticancer agents.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine is unique due to the combination of benzofuran and pyrimidine moieties, which may confer a distinct set of biological activities and chemical properties. This dual functionality can potentially enhance its efficacy and selectivity as a therapeutic agent .
Properties
CAS No. |
1509757-81-6 |
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Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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